2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- is a heterocyclic organic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core structure with a 3-methyl group and a 1-(3-(dimethylamino)propyl) substituent. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoxalinone core, which can be derived from o-phenylenediamine and a suitable diketone.
Alkylation: The 3-methyl group is introduced through an alkylation reaction using methyl iodide or a similar alkylating agent.
Substitution: The 1-(3-(dimethylamino)propyl) group is introduced via a substitution reaction, where the quinoxalinone core is reacted with 3-(dimethylamino)propyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the quinoxalinone core.
Reduction: Reduced forms of the quinoxalinone core.
Substitution: Substituted quinoxalinone derivatives with various functional groups.
Scientific Research Applications
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide: Used in peptide synthesis and protein crosslinking.
3-(Dimethylamino)-1-propylamine: Utilized in the preparation of surfactants and other pharmacologically active compounds.
Uniqueness
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- is unique due to its specific quinoxalinone core structure combined with the 3-methyl and 1-(3-(dimethylamino)propyl) substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
78155-88-1 |
---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C14H19N3O/c1-11-14(18)17(10-6-9-16(2)3)13-8-5-4-7-12(13)15-11/h4-5,7-8H,6,9-10H2,1-3H3 |
InChI Key |
HDGMMAOSFCZVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.